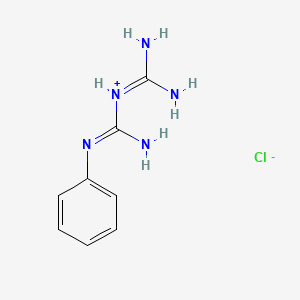

Phenylbiguanide hydrochloride

描述

Historical Context of Biguanide (B1667054) Chemistry and its Derivatives in Scholarly Inquiry

The history of biguanide chemistry traces back to the 19th century with the investigation of the plant Galega officinalis (French lilac), which was used in traditional medicine. nih.gov The blood-glucose-lowering properties of this plant were attributed to galegine, a guanidine (B92328) derivative. nih.gov This discovery spurred the synthesis of various biguanides in the early 20th century. nih.gov The first synthesis of the parent compound, biguanide, was accomplished by Bernhard Rathke in 1879. wikipedia.org

Biguanides are characterized by two guanidine groups linked by a common nitrogen atom. nih.govscholaris.ca They are polar, hydrophilic molecules with a strong basic nature. scholaris.ca In the 1920s, less toxic guanidine derivatives, Synthalin A and Synthalin B, were explored for diabetes treatment, though their use diminished with the advent of insulin (B600854). wikipedia.org

The field saw a resurgence of interest in the mid-20th century. During World War II, research led by Frank Rose identified certain biguanides, such as proguanil, as effective antimalarial agents. wikipedia.orgscholaris.ca Subsequently, in the late 1950s, biguanides were reintroduced for the treatment of type 2 diabetes, with phenformin (B89758) and later metformin (B114582) becoming prominent examples. nih.govwikipedia.org This historical development from natural product isolation to the synthesis of derivatives with diverse therapeutic applications, including antimalarial, and antihyperglycemic agents, provides the foundational context for the study of specific biguanide compounds like 1-Phenylbiguanide. nih.govwikipedia.orgscholaris.ca

Significance of 1-Phenylbiguanide Hydrochloride within the Broader Scope of Biguanide Research

Within the extensive family of biguanides, 1-Phenylbiguanide hydrochloride holds particular importance not as a therapeutic agent, but as a specialized research tool. Its significance is primarily defined by its role as a selective agonist for the serotonin (B10506) 5-HT₃ receptor. medchemexpress.comselleckchem.com This property allows researchers to selectively activate these receptors and study their function in various physiological systems.

The compound has been instrumental in characterizing the 5-HT₃ receptor and its role in neuronal signaling. biocrick.com For instance, studies have shown that 1-Phenylbiguanide can mimic the depolarizing effects of serotonin on the vagus nerve. biocrick.comebiohippo.com For over four decades, it has been employed as a selective agonist to identify and study cardiac and pulmonary vagal C fibers and their associated reflexes. ebiohippo.com Research has demonstrated that its administration can induce reflex bradycardia and hypotension by activating these afferent nerve fibers. ebiohippo.commedchemexpress.com

Furthermore, investigations using 1-Phenylbiguanide have revealed its ability to stimulate the release of dopamine (B1211576) in the nucleus accumbens of rats, suggesting a modulatory role of 5-HT₃ receptors on the mesolimbic dopamine pathway. nih.govwikipedia.org This has provided valuable insights into the complex interactions between serotonin and dopamine systems in the brain. The compound's utility also extends to its use as a chemical building block for the synthesis of various heterocyclic compounds. sigmaaldrich.com

Table 1: Physicochemical Properties of 1-Phenylbiguanide Hydrochloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 55-57-2 | glpbio.comchemicalbook.com |

| Molecular Formula | C₈H₁₁N₅·HCl | glpbio.comscbt.com |

| Molecular Weight | 213.67 g/mol | glpbio.comscbt.com |

| Melting Point | 244-247 °C | chemicalbook.com |

| Solubility | Soluble in DMSO | glpbio.com |

| Appearance | White to off-white solid | medchemexpress.com |

This interactive table provides key physicochemical data for 1-Phenylbiguanide hydrochloride.

Current Research Trajectories and Future Directions for 1-Phenylbiguanide Hydrochloride

Current research continues to leverage the specific properties of 1-Phenylbiguanide hydrochloride to explore complex biological questions. One area of investigation is in oncology research. Studies have examined its effect on the proliferation of certain cancer cell lines, such as the HT29 human colon adenocarcinoma cell line, where it was found to promote growth in a dose-dependent manner. medchemexpress.combiocrick.commedchemexpress.com This line of inquiry aims to better understand the role of 5-HT₃ receptors in cancer biology. biocrick.com

The compound is also utilized in the synthesis of novel molecules. For example, it has been used to create 1,3,5-triazine (B166579) derivatives that have been evaluated for their anticancer activity. mdpi.com This highlights its role as a scaffold in medicinal chemistry for developing new compounds with potential therapeutic properties.

Future research is likely to continue in these areas, with a focus on elucidating the precise mechanisms through which 5-HT₃ receptor activation influences cellular processes like proliferation and neurotransmitter release. The development of more potent and selective biguanide-based ligands, inspired by the structure of 1-Phenylbiguanide, could lead to more refined tools for studying specific receptor subtypes. Further exploration of its effects on other receptor systems, such as P2X receptors, may also open new avenues of investigation into purinergic and serotonergic signaling interactions. nih.govnih.gov As a research compound, 1-Phenylbiguanide hydrochloride is expected to remain a valuable asset for dissecting the intricate roles of the 5-HT₃ receptor in health and disease.

Table 2: Research Applications of 1-Phenylbiguanide Hydrochloride

| Research Area | Application | Key Findings | References |

|---|---|---|---|

| Neuropharmacology | Selective 5-HT₃ Receptor Agonist | Mimics serotonin-induced depolarization of the vagus nerve; stimulates dopamine release in the nucleus accumbens. | ebiohippo.comnih.gov |

| Cardiovascular Research | Stimulation of Vagal Afferents | Induces reflex bradycardia and hypotension. | ebiohippo.commedchemexpress.comchemicalbook.com |

| Cancer Research | Study of 5-HT₃ Receptors in Cancer | Promotes proliferation of HT29 colon cancer cells. | medchemexpress.combiocrick.commedchemexpress.com |

| Medicinal Chemistry | Synthetic Building Block | Used in the one-pot synthesis of various heterocyclic compounds and 1,3,5-triazine derivatives. | sigmaaldrich.commdpi.com |

This interactive table summarizes the primary research applications and findings related to 1-Phenylbiguanide hydrochloride.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-(diaminomethylidene)-2-phenylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5.ClH/c9-7(10)13-8(11)12-6-4-2-1-3-5-6;/h1-5H,(H6,9,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUDRDSKZQDCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102-02-3 (Parent) | |

| Record name | 1-Phenylbiquanide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1058763 | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-57-2 | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylbiquanide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55-57-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbiguanide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of 1 Phenylbiguanide Hydrochloride

Established Synthetic Routes to 1-Phenylbiguanide Hydrochloride

Synthesis from Aniline (B41778) and Dicyandiamide (B1669379)

A well-established and practical method for synthesizing 1-arylbiguanides, including 1-phenylbiguanide hydrochloride, involves the reaction of anilinium salts with dicyandiamide in an aqueous medium. scispace.com In a typical procedure, aniline is dissolved in aqueous hydrochloric acid to form the anilinium chloride salt. Dicyandiamide is then added to this solution, and the mixture is heated. scispace.com The desired 1-phenylbiguanide hydrochloride often crystallizes directly from the reaction mixture in good yield and high purity. scispace.com This method is a modification of a procedure reported in a 1946 patent by Curd and Rose. scispace.com

For instance, reacting aniline and dicyandiamide in a 1 M aqueous HCl solution at reflux for 12 hours can produce 1-phenylbiguanide hydrochloride with a yield of 84%. scholaris.ca The general reaction is illustrated below:

C₆H₅NH₂ + C₂H₄N₄ + HCl → C₈H₁₁N₅·HCl

This straightforward, one-pot synthesis is valued for its simplicity and efficiency. scispace.com

Reaction of Cyanoguanidine with Amine Hydrochlorides

The reaction between cyanoguanidine (dicyandiamide) and amine hydrochlorides is a fundamental and widely used method for the preparation of biguanide (B1667054) salts. nih.gov This approach can be performed under various conditions, including direct fusion of the reactants or by heating them in a suitable solvent. nih.govbeilstein-journals.org

One of the earliest techniques involved the direct fusion of cyanoguanidine and an amine salt at high temperatures. nih.govbeilstein-journals.org For example, the synthesis of allylbiguanide was achieved by heating equimolar amounts of the reactants at 135–165 °C for four hours. beilstein-journals.org More recently, higher temperatures and shorter reaction times have been employed, with cycloalkyl- and benzylbiguanides being prepared in 69–84% yields after just one hour of fusion at 180–200 °C. nih.gov

Alternatively, the reaction can be carried out in a polar solvent, such as alcohol or water. nih.gov Heating a mixture of cyanoguanidine and an amine hydrochloride in a solvent is a common practice that dates back to 1888. nih.gov The use of aqueous hydrochloric acid as the solvent system is also effective. For example, the synthesis of 1-phenylbiguanide hydrochloride has been reported in refluxing aqueous HCl (1 M). scholaris.ca The choice of solvent can be critical, especially for substrates with functional groups that may be sensitive to hydrolysis. nih.gov

| Reactants | Conditions | Product | Yield |

| Aniline, Dicyandiamide | 1 M aq. HCl, reflux, 12h | 1-Phenylbiguanide hydrochloride | 84% |

| 2,4-Dimethoxyaniline, Dicyandiamide | Diluted HCl | 1-(2,4-Dimethoxyphenyl)biguanide hydrochloride | Not specified |

| Hydrazine, Dicyandiamide | Diluted HCl | (Aminoamino)iminomethylguanidine hydrochloride | Not specified |

| Methylhydrazine, Dicyandiamide | Diluted HCl | (Methylaminoamino)iminomethylguanidine hydrochloride | Not specified |

This table summarizes the synthesis of various biguanide derivatives from the reaction of substituted anilines or hydrazines with dicyandiamide in an acidic medium. nih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, and the synthesis of biguanides is no exception. In 2004, a synthetic route utilizing microwave irradiation was developed for the reaction of substituted anilines or benzylamines with 1-cyanoguanidine. scholaris.ca This method offers a significant reduction in reaction time compared to conventional heating methods. scholaris.canih.gov

The use of microwave irradiation can often lead to higher yields and purity. scholaris.ca For instance, the reaction conditions can be optimized by replacing hydrochloric acid with trimethylsilyl (B98337) chloride, which can increase the reaction's tolerance to various functional groups like additional amines, alcohols, and carboxylic acids. scholaris.ca A microwave-assisted version of the synthesis involving the reaction of piperazine (B1678402) with N-aryl-N'-cyanoguanidines in methanol (B129727) at 120 °C has also been reported. nih.gov

| Reactants | Conditions | Product |

| Aniline, Succinic anhydride | Domestic microwave oven, 4 minutes | N-Phenylsuccinimide |

| Copper (II) chloride, Pyridine-2,6-dicarboxylic acid | Microwave irradiation, 300 W, 15 min | Copper metal-organic frameworks |

| Cu-MOF, Penicillin | Microwave irradiation, 300 W, 15 min | Penicillinoate@Cu-MOF |

This table illustrates examples of microwave-assisted synthesis for different chemical compounds, highlighting the reduced reaction times. nih.govnih.gov

Synthesis in Environmentally Friendly Organic Solvents

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of biguanides, researchers have explored the use of "green" solvents. The reaction of anilines with dicyandiamide can be performed in refluxing aqueous hydrochloric acid, which is considered a more environmentally benign solvent compared to many organic solvents. scholaris.ca

Another approach involves using toluene (B28343) in a two-stage process. In the first stage, the amine and dicyandiamide are stirred in toluene at room temperature. Subsequently, aqueous hydrochloric acid is added, and the mixture is refluxed. chemicalbook.com While toluene is not typically classified as a green solvent, this method demonstrates an alternative solvent system. The use of 1-butanol (B46404) has also been reported to reach higher reaction temperatures and shorten reaction times to 6 hours. scholaris.ca

Advanced Functionalization and Derivatization Strategies

Synthesis of Substituted Biguanides

The core biguanide structure can be readily functionalized to create a diverse library of substituted derivatives. A common strategy involves starting with a substituted aniline or another primary amine in the initial reaction with dicyandiamide. nih.govresearchgate.net For example, new 1-substituted-biguanide derivatives have been synthesized by reacting 2,4-dimethoxyaniline, hydrazine, and methylhydrazine with dicyandiamide in diluted hydrochloric acid. nih.gov Similarly, reacting benzo[d]dioxol-5-amine, phenylhydrazine, and other hydrazide derivatives with dicyandiamide in an acidic medium yields the corresponding biguanide salts. researchgate.net

The synthesis of unsymmetrical 1,5-diarylbiguanides can be achieved by first isolating the intermediate monoaryldicyandiamide. This intermediate can then be reacted with a different aniline to produce the unsymmetrically substituted biguanide. scispace.com For instance, phenyldicyandiamide can be isolated in high yield and used as a precursor. scispace.com

Furthermore, Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) have been found to increase both the rate and yield of the reaction between amines and arylcyanoguanidines, even at room temperature. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-chloro-aniline | N-Cyanoguanidine | Toluene, 20°C, 0.25h; then HCl in water, reflux, 10h | 1-(4-chlorophenyl)biguanide |

| Benzo[d]dioxol-5-amine | Dicyandiamide | Acidic medium | Substituted biguanide salt |

| Phenylhydrazine | Dicyandiamide | Acidic medium | Substituted biguanide salt |

| Benzohydrazide | Dicyandiamide | Acidic medium | Substituted biguanide salt |

This table showcases the synthesis of various substituted biguanides through the reaction of different amines with cyanoguanidine under specified conditions. chemicalbook.comresearchgate.net

Application of Lewis Acids in Synthesis (e.g., FeCl3, ZnCl2)

One of the notable applications was reported by Suyama et al., who found that the use of FeCl₃ allowed for the formation of disubstituted biguanides from phenylcyanoguanidine at room temperature, achieving excellent yields. nih.gov This represents a significant improvement over methods requiring high temperatures. The efficacy of these Lewis acids extends to other starting materials as well. For instance, the reaction of N-substituted-N¹-cyano-S-methylisothioureas with amines like butylamine (B146782) or aniline in refluxing tetrahydrofuran (B95107) (THF) or dioxane proceeds efficiently in the presence of FeCl₃ or ZnCl₂ to provide double-substituted biguanides in moderate to good yields. nih.gov However, it was noted that prolonged heating in the presence of FeCl₃ could lead to product degradation and decreased yields. nih.gov These findings underscore the role of Lewis acids as potent activating agents in biguanide synthesis, offering an alternative to traditional Brønsted acids. scholaris.canih.gov

Table 1: Effect of Lewis Acids on the Synthesis of Disubstituted Biguanides Data sourced from a study by Suyama et al. on the reaction of N-substituted-N¹-cyano-S-methylisothioureas with amines. nih.gov

Trimethylsilyl-Activation in Biguanide Synthesis

A significant advancement in biguanide synthesis involves the use of trimethylsilyl chloride (TMSCl) as an activating agent for the cyanoguanidine moiety. scholaris.canih.gov This method addresses some of the challenges associated with traditional acid catalysis, particularly when working with nucleophilic amines, where harsh conditions can lead to undesirable side reactions. nih.gov

The trimethylsilyl-activation strategy involves using TMSCl to activate the nitrile group of cyanoguanidine, making it more susceptible to nucleophilic attack by an amine. nih.gov This approach has proven to be particularly effective, leading to increased reaction yields and product purity. scholaris.ca Researchers found that replacing HCl with TMSCl rendered the reaction more tolerant of various functional groups, including additional amines, alcohols, and carboxylic acids. scholaris.ca

The combination of trimethylsilyl-activation with microwave irradiation has been especially successful. This dual approach allows for the rapid synthesis of a wide range of N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides, with yields reported to be as high as 97%. nih.gov The activation by the trimethylsilyl group is particularly advantageous for the synthesis of biguanides from aliphatic amines, which are typically less reactive under classical conditions. nih.gov

Synthesis of 1,3,5-Triazine (B166579) Derivatives from 1-Phenylbiguanide

1-Phenylbiguanide serves as a valuable precursor for the synthesis of heterocyclic compounds, notably 1,3,5-triazine derivatives. mdpi.com These derivatives are created through a condensation reaction between the biguanide and a suitable carbonyl compound, such as an ester. mdpi.com

In a specific synthetic pathway, 1-phenylbiguanide hydrochloride is reacted with various esters to yield a series of 2,4-diamino-1,3,5-triazines. For example, condensation with esters like isopropyl palmitate, methyl benzoate, methyl salicylate, methyl cinnamate, and diethyl oxalate (B1200264) leads to the corresponding 1,3,5-triazine structures. mdpi.com This reaction provides a direct method to incorporate the phenylbiguanide (B94773) backbone into a triazine ring system, allowing for the creation of a diverse library of substituted triazines. mdpi.comsite123.me The general approach highlights the utility of biguanides as foundational building blocks in heterocyclic chemistry. researchgate.net Other methods for creating triazines from biguanides include copper-catalyzed reactions with 1,1-dibromoalkenes, which also produce substituted 2,4-diamino-1,3,5-triazines under mild conditions. organic-chemistry.org

Table 2: Examples of Esters Used in the Synthesis of 1,3,5-Triazine Derivatives from Phenylbiguanide mdpi.com

Development of Biamidine-Transfer Reagents for Biguanide Synthesis

To overcome the often harsh conditions required for the direct synthesis of biguanides from amines and cyanoguanidine, researchers have developed specialized "biamidine-transfer" reagents. thieme-connect.comd-nb.info These reagents consist of a biamidine moiety linked to a leaving group, facilitating the transfer of the entire biamidine unit to an amine via an addition-elimination process. d-nb.inforesearchgate.net This pathway offers a milder alternative, which is especially important for the synthesis of aliphatic biguanides. doaj.org

Two main classes of these transfer agents have been explored, categorized by their leaving groups: pyrazole-based and thiomethyl-based reagents. nih.gov

N-amidino-amidinopyrazole: Developed by analogy to amidine transfer agents, this pyrazole-based reagent, specifically N-(diaminomethylene)-1H-pyrazole-1-carboximidamide hydrochloride, has been used for converting amines to biguanides. nih.govd-nb.info

S-methylamidinothiourea: This reagent, such as S-methylguanylisothiouronium iodide, utilizes a thiomethyl leaving group. It has been employed in the synthesis of various monosubstituted biguanides. nih.gov

Recent studies have focused on an exhaustive comparison of existing reagents and the development of new ones to optimize this transformation. thieme-connect.comdoaj.org This work has led to the establishment of high-yielding, straightforward protocols that operate under mild conditions (e.g., 25°C), including an environmentally friendly procedure conducted in water, which is compatible with bio-inspired molecules. thieme-connect.comd-nb.info

Table 3: Comparison of Biamidine-Transfer Reagents nih.govd-nb.info

Mechanistic Investigations of 1-Phenylbiguanide Hydrochloride Formation

Elucidation of Reaction Mechanisms

The fundamental reaction mechanism for the formation of 1-phenylbiguanide from an amine (aniline) and cyanoguanidine hinges on the activation of the cyanoguanidine's nitrile group. scholaris.ca Under acidic conditions, the nitrile group is protonated. This protonation increases the electrophilicity of the nitrile carbon, thereby activating it for a nucleophilic attack by the amine. scholaris.ca

The exceptional basicity of biguanides plays a role in their formation and stability. Density functional theory (DFT) calculations have shown that protonation occurs preferentially on the imino (=NH) groups rather than the amino (-NH₂) groups. scholaris.caresearchgate.net This is due to the strong n-π conjugation between the amino and imino groups, which results in significant resonance stabilization of the protonated biguanide structure. scholaris.canih.gov This inherent stability of the protonated form is a key feature of the biguanide functional group. researchgate.net

Role of Acidic Conditions and Protonation in Reaction Kinetics

Acidic conditions are kinetically essential for the synthesis of biguanides from cyanoguanidine and amines. scholaris.ca The reaction is exceedingly slow in the absence of an acid because the nitrile group is not sufficiently activated for nucleophilic attack. scholaris.ca The key step facilitated by the acid is the protonation of the cyanoguanidine. nih.gov

Hydrochloric acid is the conventional proton source, with studies indicating that an ideal reaction medium pH is around 2.6. scholaris.ca At this pH, a sufficient concentration of protonated cyanoguanidine exists to allow the reaction to proceed at a reasonable rate upon the nucleophilic addition of the free amine. scholaris.canih.gov The process involves proton exchanges at elevated temperatures, which lead to the activation of cyanoguanidine, followed by the subsequent attack of the amine. nih.gov The stability of the resulting protonated biguanide, due to resonance delocalization, provides a thermodynamic driving force for the reaction. researchgate.net The critical role of protonation highlights why the reaction kinetics are so dependent on acidic catalysis.

Influence of Reaction Parameters on Yield and Purity

The synthesis of 1-phenylbiguanide hydrochloride, most commonly achieved through the condensation of an aniline salt with dicyandiamide, is significantly influenced by several key reaction parameters. The optimization of these parameters is crucial for maximizing the product yield and ensuring high purity by minimizing the formation of by-products. The primary variables include the choice of solvent, reaction temperature, reactant ratios, and the use of catalysts.

Solvent Effects

The solvent system employed plays a critical role in the reaction's efficiency. Historically, heating anilinium salts with dicyandiamide in water has been a common method, often resulting in the crystallization of 1-phenylbiguanide hydrochloride in good yield and high purity directly from the reaction mixture. scispace.com Aqueous ethanol (B145695) is also utilized due to its effectiveness with simple substrates. nih.gov However, the presence of water can be detrimental when reactants or products are sensitive to hydrolysis, potentially leading to a decrease in yield. nih.gov

To circumvent issues with aqueous systems, various organic solvents have been explored. A patented method highlights the use of phenol (B47542) as a reaction medium. Heating a mixture of dicyandiamide and aniline hydrochloride in phenol at 100°C for 3 hours resulted in a 99% conversion of dicyandiamide and a 93% isolated yield of N-phenylbiguanide hydrochloride, demonstrating a highly efficient process. google.com Other solvent systems, such as toluene in a biphasic reaction with aqueous hydrochloric acid, have also been documented for analogous biguanide syntheses. chemicalbook.com

Interactive Table: Solvent and Temperature Impact on Synthesis

| Solvent System | Temperature | Reaction Time | Reported Yield | Reference |

| Water | Reflux/Boiling | Not specified | Good | scispace.com |

| Aqueous Ethanol | Boiling | Not specified | Efficient | nih.gov |

| Phenol | 100°C | 3 hours | 93% | google.com |

| Toluene / Water | Reflux | 3 - 16 hours | Not specified for parent | chemicalbook.com |

| Dioxane (with catalyst) | Reflux | 30 - 90 minutes | up to 94% | nih.gov |

| Methanol (microwave) | 120°C | Not specified | Low to Moderate | nih.gov |

Temperature and Reaction Time

Reaction temperature and duration are interdependent parameters that must be carefully controlled. The traditional method involves heating the reactants, often to the boiling point of the solvent used, for several hours. scispace.comorgsyn.org For instance, the synthesis in phenol is conducted at 100°C for 3 hours google.com, while reactions in toluene/water can be refluxed for as long as 3 to 16 hours. chemicalbook.com High temperatures in "fusion" methods, where the solid reactants are heated together without a solvent at 135–165 °C, can make the reaction difficult to control and may lead to more by-products. nih.gov Microwave-assisted synthesis represents a modern approach to drastically reduce reaction times, although yields may vary. nih.gov

Catalysis

The use of catalysts, particularly Lewis acids, has been shown to significantly enhance both the rate and yield of biguanide formation. Strong Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can promote the reaction even at room temperature, offering a milder and more efficient alternative to high-temperature thermal methods. nih.gov For example, the reaction of amines with arylcyanoguanidines in the presence of FeCl₃ in dioxane at reflux can achieve excellent yields (up to 94%) in as little as 30 minutes. nih.gov This catalytic approach avoids the harsh conditions that can lead to degradation or side reactions.

Interactive Table: Effect of Catalysis on Biguanide Synthesis

| Catalyst | Solvent | Temperature | Reaction Time | Reported Yield | Reference |

| None (Thermal) | Phenol | 100°C | 3 hours | 93% | google.com |

| Ferric Chloride (FeCl₃) | Dioxane | Reflux | 30 minutes | 94% | nih.gov |

| Ferric Chloride (FeCl₃) | THF | Room Temp | 60 minutes | 94% | nih.gov |

Reactant Stoichiometry and Purity Considerations

The stoichiometry of the reactants, typically an equimolar ratio of the aniline salt and dicyandiamide, is a standard starting point for the synthesis. scispace.comgoogle.com The purity of the starting materials is also paramount. For instance, using dry aniline hydrochloride is recommended to achieve a good yield, as moisture can interfere with the reaction. orgsyn.org The final purity of 1-phenylbiguanide hydrochloride is often high, as it tends to crystallize directly from the aqueous reaction medium, allowing for simple separation by filtration. scispace.com When necessary, recrystallization from solvents like ethanol can be performed to purify the crude solid product. chemicalbook.com

Structural Elucidation and Conformational Analysis of 1 Phenylbiguanide Hydrochloride and Its Complexes

Crystallographic Studies and Molecular Architecture

Crystallographic methods, particularly X-ray diffraction, have provided definitive insights into the three-dimensional structure of 1-phenylbiguanide hydrochloride, revealing the precise arrangement of atoms, bond lengths, bond angles, and the intricate network of intermolecular forces that stabilize the crystal lattice.

The crystal structure of 1-phenylbiguanide hydrochloride, C₈H₁₂N₅⁺·Cl⁻, has been determined with high precision. iucr.org The analysis reveals that the asymmetric unit consists of a monoprotonated phenylbiguanidium cation and a chloride anion. iucr.org Protonation occurs on the nitrogen atom of the biguanide (B1667054) moiety that is attached to the phenyl ring. iucr.org X-ray diffraction is a powerful analytical technique for identifying crystalline compounds and providing precise information about their crystal structure. nf-itwg.orgnih.gov The quality of data obtained from single-crystal X-ray studies allows for the accurate determination of geometric parameters. iucr.org

A redetermination of the structure provided more precise data than earlier studies, including the location and free refinement of all hydrogen atoms. iucr.org This level of detail is crucial for a complete understanding of the molecule's geometry and its interactions.

Table 1: Selected Crystallographic Data for 1-Phenylbiguanide Hydrochloride

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₅⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.959(2) |

| b (Å) | 13.064(3) |

| c (Å) | 7.424(2) |

| β (°) | 102.58(2) |

| Z | 4 |

Data sourced from a high-precision redetermination of the crystal structure. iucr.org

The crystal structure of 1-phenylbiguanide hydrochloride is stabilized by an extensive network of hydrogen bonds. iucr.org These interactions are fundamental in crystal engineering for designing supramolecular structures. iucr.org The phenylbiguanidium cation, with its multiple hydrogen-bond donor sites, forms a robust network with the chloride anion, which acts as a hydrogen bond acceptor. iucr.org

Table 2: Hydrogen-Bonding Geometry in 1-Phenylbiguanide Hydrochloride

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N2—H2A···Cl1 | 0.89(4) | 2.37(4) | 3.253(3) | 171(3) |

| N3—H3A···Cl1 | 0.88(4) | 2.45(4) | 3.321(3) | 172(3) |

| N4—H4A···Cl1 | 0.87(4) | 2.49(4) | 3.327(3) | 162(3) |

| N5—H5A···Cl1 | 0.89(4) | 2.76(4) | 3.490(3) | 140(3) |

D = Donor, A = Acceptor. Data represents the key hydrogen bonds involving the chloride anion. iucr.org

The phenylbiguanide (B94773) cation is not planar. iucr.org The biguanidinium group itself is twisted, with the planes defined by atoms N1/N2/N3 and N2/N4/N5 being inclined to each other by an angle of 51.9(3)°. iucr.org Despite this non-planarity, the equivalence of the C—N bond lengths within the biguanidinium fragment suggests a degree of π-electron delocalization across this group. iucr.org

Furthermore, the entire biguanidinium group is rotated with respect to the phenyl ring. The angle of this rotation is 52.4(5)°. iucr.org This twisted conformation is a key structural feature, influencing how the cation packs in the crystal and interacts with neighboring ions. iucr.org

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the structure of 1-phenylbiguanide hydrochloride in various states and for corroborating the findings from crystallographic analyses.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of 1-phenylbiguanide. nih.govresearchgate.net In the ¹H NMR spectra of similar biguanide hydrochloride salts, the NH protons typically appear as a singlet at lower field, while the NH₂ groups produce signals at a slightly higher field. researchgate.net For benzyl (B1604629) biguanide hydrochloride salts, the NH proton signal is observed near δ 9 to 10, and the NH₂ signals are in the range of δ 7 to 8. researchgate.net

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. nih.govresearchgate.net The spectra are generally simpler than ¹H NMR spectra due to less signal overlap. researchgate.net The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, allowing for the identification of the phenyl ring carbons and the two distinct carbons of the biguanide backbone. nih.gov

Table 3: Typical NMR Chemical Shift Ranges for Phenylbiguanide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic-NH | ~9-10 |

| ¹H | -NH₂ | ~7-8 |

| ¹H | Aromatic C-H | ~7-7.5 |

| ¹³C | Aromatic C-N | ~140-150 |

| ¹³C | Aromatic C-H | ~115-130 |

| ¹³C | Biguanide (C=N) | ~155-165 |

Values are approximate and based on data for related biguanide structures. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within 1-phenylbiguanide hydrochloride. The IR spectra are characterized by strong, structured bands in the 3500–2500 cm⁻¹ region, which are assigned to the stretching modes of the N-H groups involved in hydrogen bonding. nih.gov

Other significant vibrations include C=N stretching and amine (-NH₂) bending. In related biguanide structures, characteristic peaks are observed around 1626 cm⁻¹ (C=N stretching) and 1536 cm⁻¹ (amine bending vibration). researchgate.net These spectroscopic signatures are invaluable for confirming the presence of the biguanide functional group and analyzing the effects of intermolecular interactions on its vibrational modes. nih.govnih.gov

Table 4: Key Vibrational Bands for Phenylbiguanidium Salts

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3500-2500 | N-H stretching modes | IR |

| ~1629 | C=N stretching | IR / Raman |

| ~1536 | Amine (-NH₂) bending | IR / Raman |

Data based on vibrational analysis of N-phenylbiguanidium salts and related compounds. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 1-Phenylbiguanide hydrochloride (C₈H₁₁N₅·HCl), the molecular weight of the free base is 177.21 g/mol , while the hydrochloride salt is 213.67 g/mol . nih.govnih.gov The high-resolution mass spectrum would show a molecular ion peak ([M+H]⁺) for the protonated free base at an m/z (mass-to-charge ratio) corresponding to its exact mass (178.1087 Da).

Upon ionization, typically using techniques like Electrospray Ionization (ESI), the molecular ion becomes energetically unstable and undergoes fragmentation. youtube.com The analysis of these fragments provides a fingerprint of the molecule's structure. The fragmentation of 1-phenylbiguanide is expected to occur at the weaker bonds of the biguanide chain.

Key fragmentation pathways for 1-phenylbiguanide likely involve:

Cleavage of the C-N bonds within the biguanide moiety.

Loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) fragments.

Fragmentation of the phenyl group or its cleavage from the biguanide structure.

The interpretation of the resulting mass spectrum involves identifying the m/z values of the fragment ions and correlating them to specific structural components of the parent molecule. youtube.com Competitive fragmentation modeling (CFM) can be employed as a computational tool to predict the ESI-MS/MS spectrum and rank possible structures for the observed fragments, aiding in the confirmation of the fragmentation pathway. nih.gov

Below is a table of plausible fragments for 1-Phenylbiguanide based on its structure.

Interactive Data Table: Plausible Mass Spectrometry Fragments of 1-Phenylbiguanide

| Fragment Name | Structure | m/z (Da) | Plausible Neutral Loss |

| Phenylguanidine ion | C₇H₈N₃⁺ | 134.07 | Guanidine (B92328) (CH₅N₃) |

| Phenylcyanamide ion | C₇H₅N₂⁺ | 117.05 | Aminoguanidine (CH₆N₄) |

| Aniline (B41778) ion | C₆H₆N⁺ | 92.05 | Dicyandiamide (B1669379) (C₂H₄N₄) |

| Phenyl ion | C₆H₅⁺ | 77.04 | Biguanide (C₂H₇N₅) |

| Guanidinium ion | CH₆N₃⁺ | 60.06 | Phenylcyanamide (C₇H₅N₂) |

Computational Chemistry Approaches to Structural and Electronic Properties

Computational chemistry offers powerful tools to investigate the molecular properties of 1-phenylbiguanide at an electronic level, providing insights that complement experimental data.

The biguanide moiety of 1-phenylbiguanide can exist in different tautomeric and protonated forms. Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the relative stabilities of these different forms.

Studies have performed DFT calculations with solvent correction for possible tautomeric forms of neutral, mono-, and di-protonated 1-phenylbiguanide. These calculations confirm the extreme basicity of the compound. The results indicate that the mono-protonated form of 1-phenylbiguanide is the most prevalent species over a wide pH range of approximately 2 to 13. This stability is crucial for its behavior in biological systems. The theoretical calculations often involve optimizing the geometry of each tautomer and calculating its electronic energy. The tautomer with the lowest energy is considered the most stable.

The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of these predictions. nih.gov The inclusion of explicit solvent molecules, such as water, in the computational model can provide a more accurate representation of the tautomeric equilibria in aqueous solution.

The electronic structure of a molecule governs its reactivity. DFT is widely used to calculate a range of electronic properties and reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scirp.org For 1-phenylbiguanide, the HOMO is likely localized on the electron-rich biguanide chain and the phenyl ring, while the LUMO may be distributed over the delocalized π-system.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It helps to identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For 1-phenylbiguanide, the MEP would likely show negative potential around the nitrogen atoms of the biguanide group, indicating these are the primary sites for protonation.

Global and Local Reactivity Descriptors: Conceptual DFT provides a framework for defining chemical concepts like electronegativity, chemical hardness, and softness from the electronic density. nih.gov Local reactivity descriptors, such as the Fukui function, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks with greater precision than MEP analysis alone. nih.govfrontiersin.org

Interactive Data Table: Key Reactivity Descriptors from DFT

| Descriptor | Definition | Significance for 1-Phenylbiguanide |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (basicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Relates to chemical stability and reactivity |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measures the power to attract electrons |

| Fukui Function | Change in electron density upon electron addition/removal | Identifies specific atoms prone to attack |

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational flexibility of molecules like 1-phenylbiguanide. nih.gov While specific MD simulation studies on 1-phenylbiguanide are not extensively reported, the methodology can be applied to understand its dynamic behavior. nih.govrsc.org

An MD simulation of 1-phenylbiguanide would involve:

Defining a force field that describes the potential energy of the system.

Simulating the movement of the atoms by solving Newton's equations of motion.

Analyzing the resulting trajectory to understand conformational changes.

Such simulations could reveal:

The rotational freedom around the C-N bonds linking the phenyl group and the biguanide chain.

The various accessible conformations of the biguanide moiety itself.

This information is crucial for understanding how 1-phenylbiguanide might adapt its shape to bind to biological targets, such as receptor proteins. The conformational flexibility can be a key determinant of its pharmacological activity.

Coordination Chemistry of 1 Phenylbiguanide As a Ligand

Complexation with Metal Cations

1-Phenylbiguanide, as a derivative of biguanide (B1667054), demonstrates significant versatility as a ligand in coordination chemistry. Biguanides are recognized as nitrogen donor bidentate ligands. researchgate.net Their structure, which features two linked guanidine (B92328) moieties, facilitates strong chelation with metal ions, leading to the formation of stable complexes. researchgate.netresearchgate.net The interaction between the imino groups of the biguanide and a metal cation results in a stable six-membered ring. scholaris.ca

Biguanides and their derivatives, including 1-phenylbiguanide, readily form coordination complexes with a wide array of transition metal cations. researchgate.netndl.gov.in Documented examples include complexes with cobalt(II), copper(II), nickel(II), and zinc(II). researchgate.netnih.govrsc.orgnih.gov The lone electron pairs on the two imino nitrogens are responsible for this broad reactivity, enabling the formation of bidentate metal complexes. nih.gov These interactions are influenced by both steric and electronic factors, which in turn dictate the physicochemical properties and coordination modes of the resulting complexes. researchgate.net The ability of biguanides to form stable chelates has led to extensive investigation into the biological and catalytic properties of their metal complexes. researchgate.net For instance, complexes of metformin (B114582), a dimethyl-substituted biguanide, with Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized, revealing various coordination geometries such as distorted octahedral and square planar arrangements. nih.govnih.gov

Synthesis and Characterization of Organometallic Complexes Incorporating 1-Phenylbiguanide

Iridium(III), a d⁶ metal ion, is a popular choice for the synthesis of organometallic complexes due to its kinetic stability and unique photophysical properties. mdpi.com The synthesis of organoiridium(III) complexes with biguanide ligands has been successfully demonstrated. chemrxiv.org These complexes often adopt a pseudo-octahedral geometry, commonly referred to as a "piano-stool" configuration, where a cyclopentadienyl (B1206354) (Cp) ligand occupies three coordination sites, and the bidentate biguanide ligand and another monodentate ligand occupy the remaining sites. mdpi.com

The synthesis of these iridium(III) biguanide complexes typically involves the reaction of a chlorido-bridged iridium(III) dimer, such as [Cp*IrCl₂]₂, with the desired biguanide ligand in a solvent like methanol (B129727), often in the presence of a base. mdpi.com The resulting complexes can be characterized by various spectroscopic and crystallographic techniques to confirm their structure and purity. mdpi.comresearchgate.net The ancillary ligands in these complexes can be modified to fine-tune their photophysical and electronic properties. mdpi.comchemrxiv.org

The nature of the biguanide ligand, including the substituents on its backbone, has a significant impact on the structure and reactivity of the resulting organometallic complex. The steric and electronic properties of the biguanide ligand influence the coordination geometry around the metal center. researchgate.net For example, in iridium(III) complexes, the N-Ir-N bond angle can vary depending on the specific biguanide ligand used.

The electronic properties of the complex are also modulated by the biguanide ligand. The introduction of different functional groups on the biguanide can alter the electron density at the metal center, which in turn affects the complex's reactivity and photophysical properties. chemrxiv.org For instance, modifying the substituents on the biguanide can influence the hydrophobicity of the complex. Furthermore, the interplay between the biguanide ligand and the metal can determine whether the resulting complex is a 16-electron or 18-electron species, which has profound implications for its reactivity.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Co(C₄H₁₁N₅)₃]Cl₂·2H₂O | Co(II) | Distorted Octahedral | Three chelated metformin ligands forming a CoN₆ core. | nih.gov |

| [Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O | Ni(II) | Distorted Square Planar | One neutral and one deprotonated metformin ligand. | nih.gov |

| [Cu(C₄H₁₁N₅)₂]Cl₂·H₂O | Cu(II) | Rectangular Polyhedron (CuN₄) | Two chelated metformin ligands. | nih.gov |

| [Zn(C₄H₁₂N₅)Cl₃] | Zn(II) | - | One protonated metformin ligand and three chloride ions. | nih.gov |

Applications in Catalysis

Biguanides are characterized by their high basicity, a property that stems from their unique chemical structure. scholaris.ca This pronounced basicity has led to their classification as "superbases" in certain contexts, although a universally accepted definition for this term is still debated in the literature. scholaris.ca A strong base is generally a compound with a high affinity for protons. scholaris.ca The potential of biguanides as organocatalysts is an area of growing interest. In the field of organo-catalysis, superbases such as phosphazenes and phosphatoranes have been shown to be highly effective catalysts for various organic transformations, including Mannich reactions. u-tokyo.ac.jp These superbases can achieve high yields and selectivities where other catalysts are less effective. u-tokyo.ac.jp Given the inherent superbasicity of the biguanide scaffold, it is plausible that 1-phenylbiguanide and its derivatives could function as effective organo-superbases in a range of catalytic applications. scholaris.ca

The strong coordinating ability of biguanides makes them attractive ligands for use in organometallic catalysis. scholaris.ca The stability of the resulting metal complexes, combined with the tunable nature of the biguanide ligand, offers opportunities to develop novel and efficient catalytic systems. researchgate.net Biguanide-metal complexes have been successfully employed as catalysts in several important organic reactions. For example, they have been utilized as ligands in cross-coupling reactions such as the Heck and Ullman reactions. scholaris.ca Furthermore, their application has been extended to N-arylation and O-arylation reactions. scholaris.ca The use of biguanide ligands in organometallic catalysis is an area with considerable potential for the development of environmentally friendly catalytic processes, owing to the polarity, water-solubility, and low toxicity of many biguanide compounds. scholaris.ca The development of asymmetric binary catalysis, which combines a chiral Brønsted acid with a Lewis acid, is an emerging strategy, and the unique properties of biguanides could be leveraged in such systems. nih.gov

Mechanistic Aspects of Catalytic Reactions Involving 1-Phenylbiguanide Derived Ligands

While complexes derived from 1-phenylbiguanide and related biguanide structures have demonstrated catalytic activity in a variety of organic transformations, detailed mechanistic studies that specifically elucidate the intimate role of the 1-phenylbiguanide ligand are not extensively detailed in the current body of scientific literature. However, by examining the well-established mechanisms of key cross-coupling reactions where such ligands have been employed, a general understanding of their potential role can be inferred. The primary function of the 1-phenylbiguanide ligand, a bidentate N-donor, is to form stable chelate complexes with transition metals, thereby influencing the electronic properties and steric environment of the catalytic center.

The catalytic utility of metal complexes containing biguanide-type ligands has been noted in several important carbon-carbon and carbon-heteroatom bond-forming reactions, including the Suzuki-Miyaura, Heck, and Ullmann couplings. nih.gov The mechanistic pathways of these reactions are generally understood to proceed through a series of fundamental organometallic steps.

General Mechanistic Considerations for Palladium-Catalyzed Cross-Coupling Reactions

For palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings, the catalytic cycle typically initiates from a palladium(0) species. nih.govmdpi.com The 1-phenylbiguanide ligand would coordinate to the palladium center, stabilizing it and modulating its reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide or triflate. nih.gov The generally accepted catalytic cycle, in which a (1-phenylbiguanide)palladium complex could operate, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

A proposed catalytic cycle is outlined below:

| Step | Description | Putative Role of 1-Phenylbiguanide Ligand |

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide (R-X) bond, forming a Pd(II) intermediate. | The electron-donating biguanide ligand can facilitate this step by increasing the electron density on the palladium center, making it more nucleophilic. |

| 2. Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. This step is typically base-assisted. | The ligand's steric bulk can influence the rate of transmetalation. The N-H groups on the biguanide backbone could potentially interact with the base or the boron reagent. |

| 3. Reductive Elimination | The two organic fragments on the Pd(II) center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst. | The electronic nature of the biguanide ligand is crucial in this step, as it must allow for the facile reduction of the palladium center back to its active Pd(0) state. |

This table represents a generalized mechanism for the Suzuki-Miyaura reaction and the hypothetical role of a 1-phenylbiguanide ligand, as specific mechanistic data for 1-phenylbiguanide complexes in this reaction is limited.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wildlife-biodiversity.com The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, particularly the initial oxidative addition and final reductive elimination steps, but differs in the subsequent steps involving the alkene.

A generalized Heck reaction mechanism is as follows:

| Step | Description | Putative Role of 1-Phenylbiguanide Ligand |

| 1. Oxidative Addition | A Pd(0) complex, stabilized by the 1-phenylbiguanide ligand, undergoes oxidative addition with an aryl or vinyl halide. | Similar to the Suzuki reaction, the electron-rich nature of the ligand can promote this step. |

| 2. Alkene Coordination and Insertion | The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-carbon bond. | The steric and electronic properties of the 1-phenylbiguanide ligand can influence the regioselectivity and rate of the insertion step. |

| 3. β-Hydride Elimination | A hydrogen atom from the carbon beta to the palladium is eliminated, forming a palladium-hydride species and the final alkene product. | The geometry imposed by the bidentate ligand can affect the feasibility of β-hydride elimination. |

| 4. Catalyst Regeneration | The palladium-hydride species eliminates HX in the presence of a base to regenerate the active Pd(0) catalyst. | The ligand must remain coordinated and stable throughout the cycle to ensure catalyst longevity. |

This table illustrates a generalized mechanism for the Heck reaction. The specific influence of the 1-phenylbiguanide ligand on each step requires further empirical investigation.

Ullmann Condensation

The Ullmann reaction, particularly the C-N and C-O coupling variants, is typically catalyzed by copper complexes. researchgate.net The mechanism is less universally agreed upon than for palladium-catalyzed couplings and can be influenced by the nature of the ligand and substrates. One proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle.

A potential mechanistic pathway is described below:

| Step | Description | Putative Role of 1-Phenylbiguanide Ligand |

| 1. Ligand Exchange | The 1-phenylbiguanide ligand coordinates to a Cu(I) salt, forming an active catalyst complex. | The strong chelation of the biguanide ligand can enhance the solubility and stability of the copper catalyst. |

| 2. Oxidative Addition | The Cu(I) complex reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Cu(III)-aryl intermediate. | The electron-donating properties of the 1-phenylbiguanide ligand can support the higher oxidation state of copper. |

| 3. Nucleophilic Attack/Reductive Elimination | The nucleophile (e.g., an amine or alcohol) coordinates to the Cu(III) center, followed by reductive elimination of the coupled product (Ar-Nu) and regeneration of the Cu(I) catalyst. | The ligand's structure can influence the rate of reductive elimination and prevent catalyst deactivation. |

This table presents a plausible mechanism for the Ullmann condensation. The precise intermediates and the role of the 1-phenylbiguanide ligand would need to be confirmed through detailed kinetic and spectroscopic studies.

Pharmacological and Biological Research Applications of 1 Phenylbiguanide Hydrochloride

Agonistic Activity at 5-Hydroxytryptamine (5-HT3) Receptors

1-Phenylbiguanide (PBG) is recognized in pharmacological research as a selective agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor. wikipedia.orgebiohippo.com While it demonstrates lower affinity compared to some other agents, its selectivity makes it a valuable tool for studying the function and role of 5-HT3 receptors in the central and peripheral nervous systems. wikipedia.orgnih.gov Research has established it as a 5-HT3 receptor agonist with an EC50 value of 0.64 nM. The compound is used to investigate various physiological processes mediated by these receptors, including the regulation of neurotransmitter release. wikipedia.orgsigmaaldrich.com

The 5-HT3 receptor is a member of the Cys-loop family of ligand-gated ion channels, distinguishing it from other serotonin (B10506) receptors that are G-protein coupled. nih.gov Structurally, the receptor is a pentamer, composed of five subunits arranged symmetrically around a central ion-conducting pore. nih.govyoutube.com The 5-HT3A subunit is capable of forming functional homopentameric receptors, but it can also co-assemble with other subunits, such as 5-HT3B, to form heteropentameric receptors with distinct pharmacological and electrical properties. nih.gov

The activation mechanism involves the binding of an agonist, such as 1-phenylbiguanide, to a site formed by loops from two adjacent subunits. nih.gov This binding event triggers a conformational change in the receptor, causing the integral ion channel to open. youtube.com The open channel allows for the rapid influx of cations, leading to depolarization of the neuronal membrane and subsequent cellular responses. nih.gov

A significant research application of 1-phenylbiguanide is in the study of dopamine (B1211576) modulation. Studies using in vivo microdialysis in rats have shown that 1-phenylbiguanide causes a robust, dose-dependent increase in the extracellular levels of dopamine in the nucleus accumbens. wikipedia.orgnih.govsigmaaldrich.com This effect is understood to be mediated through the activation of 5-HT3 receptors, which are thought to be located presynaptically on the terminals of dopamine neurons within the mesolimbic pathway. nih.govsigmaaldrich.com The enhancement of dopamine release by 1-phenylbiguanide can be antagonized by the co-administration of 5-HT3 receptor antagonists like zacopride (B1682363) and ondansetron. nih.gov

Some evidence also points to a more complex mechanism. One study on rat striatal slices suggested that 1-phenylbiguanide can promote dopamine efflux through a carrier-mediated exchange mechanism, essentially by reversing the direction of the dopamine uptake transporter. nih.gov This particular effect was not blocked by 5-HT3 antagonists, indicating a potential dual mode of action for the compound. nih.gov

Table 1: Effect of 1-Phenylbiguanide on Dopamine Release in Rat Nucleus Accumbens This table summarizes the findings from in vivo microdialysis studies.

| Concentration of 1-Phenylbiguanide (in perfusate) | Observed Effect on Dopamine | Antagonism | Proposed Receptor Location |

|---|

The structure-activity relationship (SAR) of 1-phenylbiguanide distinguishes it from other classes of 5-HT3 ligands. It is characterized as a low-affinity but relatively selective 5-HT3 agonist, particularly when compared to arylpiperazines, which typically exhibit higher affinity but lower selectivity. nih.gov

Research efforts have been made to enhance the binding affinity of 1-phenylbiguanide by incorporating chemical features from the higher-affinity arylpiperazines. nih.gov These investigations into the SAR of arylbiguanides have also led to the discovery of arylguanidines as a novel class of ligands that bind to 5-HT3 receptors. nih.gov Although curious structural similarities exist across the SAR of arylpiperazines, arylbiguanides, and arylguanidines, it is not conclusive that they all bind to the receptor in an identical manner. nih.gov A key functional difference is that arylbiguanides and arylguanidines typically act as agonists, whereas the arylpiperazines investigated in the same studies behaved as antagonists. nih.gov

Antimicrobial Properties and Mechanisms of Action

The biguanide (B1667054) class of compounds, which includes 1-phenylbiguanide, is known to possess antimicrobial properties. acs.org Research has shown that biguanide derivatives exhibit activity against a range of microorganisms, including bacteria and fungi. acs.orgnih.gov Furthermore, metal complexes incorporating phenylbiguanide (B94773) derivatives have been synthesized and shown to have significant antibacterial and antifungal action. researchgate.net

Derivatives of phenyl guanidine (B92328) have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have documented the efficacy of this class of compounds against pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net The general class of biguanides has been reported to be active against Staphylococcus, Proteus, Salmonella paratyphi A, Sarcina, and Vibrio species. nih.gov

Research into the mechanisms of action suggests that these compounds can disrupt bacterial cell integrity. For instance, one potent phenyl guanidine derivative was found to induce the depolarization of the bacterial membrane and compromise its integrity, leading to cell death. researchgate.net Molecular docking studies with this derivative suggested that dihydrofolate reductase (DHFR) could be a potential molecular target. researchgate.net

Table 2: Bactericidal Activity of a Phenyl Guanidine Derivative (Compound 2D) Against Staphylococcus aureus This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for a representative compound from this class.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| S. aureus ATCC 29213 | 0.5 | 4 |

| MRSA-2 (Methicillin-resistant S. aureus) | 1 | 4 |

Data sourced from a study on phenyl guanidine derivatives. researchgate.net

The antimicrobial spectrum of biguanides extends to antifungal activity. nih.gov While specific data on 1-phenylbiguanide hydrochloride against Candida albicans or Cryptococcus neoformans is limited in the reviewed literature, studies on related compounds confirm this general property. For example, transitional metal complexes synthesized with phenylbiguanide derivatives were tested against various fungi species and showed notable antifungal effects. researchgate.net In particular, complexes containing Cu(II):La(III) and Mn(II):La(III) demonstrated increased antifungal activity. researchgate.net This suggests that the biguanide structure serves as a pharmacophore for antifungal action, which can be modulated by chemical modification.

Synergistic Effects with Established Antimicrobials

The combination of existing antimicrobial agents with other compounds to enhance their efficacy is a significant area of research, particularly in the face of rising antimicrobial resistance. biointerfaceresearch.com Studies have explored the synergistic interactions between various compounds, including those structurally related to 1-phenylbiguanide, and established antibiotics. biointerfaceresearch.comnih.gov This approach aims to lower the minimum inhibitory concentrations (MICs) of antibiotics, potentially overcoming resistance mechanisms in microorganisms. biointerfaceresearch.com

Research has shown that certain compounds can work in synergy with antibiotics to increase their effectiveness against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, some phenylpropanoids have been found to exhibit synergistic effects with antibiotics like amikacin, ampicillin, ciprofloxacin, erythromycin, and vancomycin. nih.gov Similarly, combinations of phenolic compounds with antibiotics such as ampicillin, erythromycin, and thiamphenicol (B1682257) have demonstrated synergistic or additive effects against Escherichia coli. mdpi.com The mechanism behind this synergy can involve the inhibition of bacterial efflux pumps or enzymes that degrade drugs. biointerfaceresearch.com For example, some polyphenolic compounds are thought to directly bind to and inhibit efflux pumps, making the bacteria more susceptible to the antibiotic. biointerfaceresearch.com

Investigations into Membrane Disruption and Intracellular Delivery

The ability of a compound to disrupt cell membranes is a key factor in its potential for intracellular delivery of drugs and other molecules. nih.govnih.gov This is particularly important for delivering therapeutic agents that cannot easily cross the cell membrane on their own. nih.govmit.edu Research in this area explores various methods to permeabilize the cell membrane, including mechanical, electrical, and chemical strategies. nih.gov

The effectiveness of certain antimicrobial and anticancer drugs can be significantly enhanced if they can be efficiently delivered into the target cells. nih.gov For instance, the potency of the anticancer drug bleomycin (B88199) is greatly increased when delivered intracellularly via electroporation. mit.edu Solvents like DMSO can also aid in the intracellular delivery of small molecules by increasing the occurrence of nanoscale defects in the cell membrane. nih.govmit.edu The study of how compounds like 1-phenylbiguanide and its derivatives might interact with and disrupt cell membranes is crucial for developing new drug delivery systems. nih.govnih.gov

Research into Anticancer Potential and Mechanisms

The quest for novel anticancer agents has led to the investigation of a wide array of chemical compounds, including biguanide derivatives. Phenformin (B89758), a biguanide, has shown promise as an anticancer agent, demonstrating greater potency than metformin (B114582) in some cancer models. nih.gov This has spurred interest in exploring other biguanide-containing molecules for their potential cytotoxic effects against cancer cells.

Exploration of Structure-Activity Relationships for Anticancer Effects

Understanding the relationship between a compound's chemical structure and its biological activity is fundamental for designing more potent and selective drugs. nih.govnih.gov In the context of anticancer research, structure-activity relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its cytotoxic effects. nih.gov For example, in a series of benzo nih.govnih.govselleckchem.comtriazin-7-ones, altering the substitution at the 1 and 3 positions from a phenyl to a pyrid-2-yl group was found to increase cytotoxicity against most cancer cell lines. nih.gov Similarly, the addition of an amino group to triarylethylene analogues was shown to enhance their antiproliferative and antimetastatic activities. nih.gov Such studies provide valuable insights for the rational design of new anticancer drug candidates. nih.gov

Mechanistic Investigations of Antiproliferative Activity

Investigating the mechanisms by which a compound inhibits cell proliferation is crucial for understanding its anticancer potential. nih.gov Research into the antiproliferative activity of biguanides like phenformin has revealed that they can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov For instance, phenformin has been shown to inhibit cell proliferation and induce G1 cell cycle arrest and apoptosis in ovarian cancer cells. nih.gov The anticancer activity of some compounds is linked to their ability to inhibit specific enzymes, such as thioredoxin reductase. nih.gov Other mechanisms include the induction of reactive oxygen species (ROS), which can lead to apoptosis and autophagy. researchgate.net

Cardiovascular Research Implications

1-Phenylbiguanide is known to be an agonist for the 5-hydroxytryptamine3 (5-HT3) receptor. selleckchem.com Stimulation of certain receptors in the body by 1-phenylbiguanide can evoke cardiovascular and respiratory reflexes. nih.gov Research in anesthetized rats has shown that bolus injections of 1-phenylbiguanide produce dose-dependent hypotension (low blood pressure) and bradycardia (slow heart rate). nih.gov These cardiovascular responses were abolished after bilateral vagotomy or the administration of the 5-HT3 antagonist ondansetron, indicating the involvement of vagal afferent pathways and 5-HT3 receptors. nih.gov These findings highlight the utility of 1-phenylbiguanide as a tool to study cardiovascular control mechanisms involving the 5-HT3 receptor and vagal afferents. nih.gov

Observed Cardiovascular Effects

Research has demonstrated that 1-Phenylbiguanide (PBG) elicits distinct cardiovascular responses. In animal models, such as anesthetized rats, intravenous administration of PBG has been shown to produce concentration-dependent hypotension (a decrease in blood pressure) and bradycardia (a decrease in heart rate). nih.gov These effects are part of a broader reflex response, often referred to as the Bezold-Jarisch reflex, which is characterized by a triad (B1167595) of responses: hypotension, bradycardia, and apnea (B1277953) (a temporary cessation of breathing) or rapid shallow breathing (tachypnea) at lower concentrations. nih.gov

The mechanism underlying these cardiovascular effects involves the stimulation of specific sensory nerve endings. Studies indicate that the hypotensive and bradycardiac responses to PBG are mediated through the activation of vagal afferent pathways. nih.gov Furthermore, these effects are linked to the compound's activity as a potent agonist of serotonin type 3 (5-HT3) receptors, which are located on these vagal nerve endings in the cardiopulmonary region. nih.gov The administration of a 5-HT3 receptor antagonist, such as ondansetron, has been found to abolish the cardiovascular responses to PBG, confirming the essential role of this receptor subtype. nih.gov

Below is a data table summarizing the observed cardiovascular effects of 1-Phenylbiguanide in research studies.

| Effect | Observation | Mediating Factors |

| Blood Pressure | Concentration-dependent hypotension | Vagal afferent activation, 5-HT3 receptor stimulation |

| Heart Rate | Concentration-dependent bradycardia | Vagal afferent activation, 5-HT3 receptor stimulation |

| Respiratory Response | Tachypnea at low concentrations, apnea at high concentrations | Vagal afferent activation, 5-HT3 receptor stimulation |

Potential in Targeting Cardiovascular Conditions

The well-documented ability of 1-Phenylbiguanide to induce pronounced cardiovascular reflexes, such as hypotension and bradycardia, positions it as a valuable pharmacological tool for research into cardiovascular regulation. nih.gov Its specific action as a 5-HT3 receptor agonist allows investigators to probe the role of these receptors in the control of heart rate and blood pressure. nih.gov

By selectively activating the cardiopulmonary chemoreflex, PBG can be used to study the afferent nerve pathways and central nervous system processing involved in cardiovascular control. This can provide insights into conditions characterized by dysregulation of these reflexes. While not used as a therapeutic agent itself, its utility lies in its ability to model and investigate the physiological and pathophysiological mechanisms that could be targeted by new therapies for cardiovascular conditions such as hypertension.

Potential in Glucose Metabolism Research

Exploration of Insulin (B600854) Sensitivity Modulation

The biguanide class of compounds, with metformin being the most prominent example, is well-recognized for its ability to improve insulin sensitivity. scienceopen.com The mechanisms are multifactorial and are thought to involve both hepatic and peripheral tissues. In the liver, biguanides can enhance insulin signaling, leading to the suppression of glucose production. nih.gov

Research into the molecular mechanisms suggests that biguanides can influence various cellular pathways. One of the key proposed mechanisms for metformin is the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. nih.gov Activation of AMPK can lead to increased glucose uptake in peripheral tissues like muscle and adipose tissue, thereby improving insulin sensitivity. youtube.com Furthermore, there is growing evidence that the gut plays a significant role in the action of metformin, potentially through changes in the gut microbiome and an increase in the secretion of glucagon-like peptide-1 (GLP-1), which can enhance insulin secretion and sensitivity. nih.govmdpi.com

While specific studies on 1-Phenylbiguanide's direct effects on insulin sensitivity modulation are limited, its classification as a biguanide suggests it may share some of these fundamental mechanisms of action.

Other Biological and Pharmacological Research

Antioxidant Properties

Some research has explored the potential antioxidant properties of biguanide derivatives. Studies on synthetic biguanides in animal models of hyperglycemia have shown a positive regulatory effect on free radical homeostasis. nih.gov In these studies, administration of the biguanide derivatives was found to reduce the intensity of free radical processes and decrease the degree of oxidative stress in tissues like the liver and heart. nih.gov